(3-Oxotricyclo[2.1.0.0~2,5~]pentan-1-yl)methyl acetate
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Overview
Description
(3-Oxotricyclo[2100~2,5~]pentan-1-yl)methyl acetate is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Oxotricyclo[2.1.0.0~2,5~]pentan-1-yl)methyl acetate typically involves the formation of the tricyclic core followed by esterification. One common method involves the cyclization of appropriate precursors under controlled conditions to form the tricyclic structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
(3-Oxotricyclo[2.1.0.0~2,5~]pentan-1-yl)methyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms, often using hydride donors.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used as reducing agents.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
(3-Oxotricyclo[2.1.0.0~2,5~]pentan-1-yl)methyl acetate has several applications in scientific research:
Mechanism of Action
The mechanism by which (3-Oxotricyclo[2.1.0.0~2,5~]pentan-1-yl)methyl acetate exerts its effects involves its interaction with molecular targets through its strained ring system. This strain can induce reactivity, allowing the compound to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Tricyclo[2.1.0.0~2,5~]pentan-3-one: Shares a similar tricyclic core but differs in functional groups.
Bicyclo[1.1.1]pentanes: Similar in terms of strained ring systems but with different ring sizes and structures.
Uniqueness
(3-Oxotricyclo[2.1.0.0~2,5~]pentan-1-yl)methyl acetate is unique due to its specific combination of a tricyclic core and an acetate group, which imparts distinct chemical properties and reactivity compared to other similar compounds .
Properties
CAS No. |
573715-00-1 |
---|---|
Molecular Formula |
C8H8O3 |
Molecular Weight |
152.15 g/mol |
IUPAC Name |
(3-oxo-1-tricyclo[2.1.0.02,5]pentanyl)methyl acetate |
InChI |
InChI=1S/C8H8O3/c1-3(9)11-2-8-4-5(8)7(10)6(4)8/h4-6H,2H2,1H3 |
InChI Key |
VCCAZAGNEBBHQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC12C3C1C(=O)C23 |
Origin of Product |
United States |
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